molecular formula C8H11N3O3 B147229 N-Acetylhistidine CAS No. 2497-02-1

N-Acetylhistidine

Cat. No. B147229
CAS RN: 2497-02-1
M. Wt: 197.19 g/mol
InChI Key: KBOJOGQFRVVWBH-ZETCQYMHSA-N
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Description

N-Acetyl-L-histidine (NAH) belongs to the class of organic compounds known as N-acyl-alpha amino acids . It is a prominent biomolecule in the brain, retina, and lens of poikilothermic vertebrates . In fish lens, NAH exhibits an unusual compartmentalized metabolism .


Molecular Structure Analysis

The molecular formula of NAH is C8H11N3O3 . It is a biologically available N-terminal capped form of the proteinogenic alpha amino acid L-histidine .


Chemical Reactions Analysis

The N-acyl amino acids are members of the fatty acid amide family with an amino acid as the biogenic amine . The occurrence of N-acylated amino acids in biological systems has long been known .


Physical And Chemical Properties Analysis

NAH has a density of 1.4±0.1 g/cm3, a boiling point of 620.2±50.0 °C at 760 mmHg, and a vapour pressure of 0.0±1.9 mmHg at 25°C . Its molar refractivity is 47.4±0.3 cm3, and it has a polar surface area of 95 Å2 .

Scientific Research Applications

Prominent Biomolecule in Brain, Retina, and Lens of Poikilothermic Vertebrates

NAH is a prominent biomolecule in the brain, retina, and lens of poikilothermic vertebrates . It exhibits an unusual compartmentalized metabolism in the fish lens . It is synthesized from L-histidine (His) and acetyl Co-enzyme A . However, NAH cannot be catabolized by lens cells .

Molecular Water Pump

NAH has been hypothesized to function as a molecular water pump (MWP) to maintain a highly dehydrated lens and avoid cataract formation . In this process, each NAH molecule released to ocular fluid down its gradient carries with it 33 molecules of bound water, effectively transporting the water against a water gradient .

Osmolyte in the Lens of Atlantic Salmon

NAH serves as a novel osmolyte in the lens of Atlantic salmon . An ectotherm homologue of human predicted gene NAT16 encodes histidine N-acetyltransferase responsible for Nα-acetylhistidine synthesis .

Biosynthesis and Metabolism of N-Acylated Aromatic Amino Acids

NAH is a member of the N-acyl aromatic amino acids (NA-ArAAs), a subclass of the N-acyl amino acids (NA-AAs) . The biosynthesis, degradation, enzymatic modification, and transport of NA-ArAAs, including NAH, are areas of active research .

Phylogenetic Transition in Brain Metabolism

NAH exhibits a strong phylogenetic component. It is a major osmolyte in the brain and eye of teleost (bony) fish, amphibians, and reptiles, but is present in much lower amounts in brain and other tissues of homeothermic (endothermic) vertebrates .

Potential Role in Metabolic Diseases

Specific short-chain N-acylated amino acids, including NAH, are biomarkers for different metabolic diseases . Further research into the role of NAH in these diseases could lead to new diagnostic and therapeutic strategies .

Mechanism of Action

Target of Action

N-Acetyl-L-histidine (N-Acetylhistidine) is a prominent biomolecule in the brain, retina, and lens of poikilothermic vertebrates . It plays a significant role in the metabolism of these tissues, particularly in the lens of fish . The primary targets of N-Acetylhistidine are the lens cells and ocular fluid .

Mode of Action

N-Acetylhistidine exhibits an unusual compartmentalized metabolism. It is synthesized from L-histidine and acetyl Co-enzyme A . . For its hydrolysis, N-Acetylhistidine is exported to ocular fluid where a specific acylase cleaves L-histidine, which is then actively taken up by the lens and re-synthesized into N-Acetylhistidine . This energy-dependent cycling suggests a pump mechanism operating at the lens/ocular fluid interface .

Biochemical Pathways

The biochemical pathway of N-Acetylhistidine involves its synthesis from L-histidine and acetyl Co-enzyme A . After synthesis, N-Acetylhistidine cannot be catabolized by lens cells. Instead, it is exported to the ocular fluid where a specific acylase cleaves L-histidine . The L-histidine is then actively taken up by the lens and re-synthesized into N-Acetylhistidine .

Result of Action

The result of N-Acetylhistidine’s action is the maintenance of a highly dehydrated lens, which helps avoid cataract formation . Each N-Acetylhistidine molecule released to the ocular fluid carries with it 33 molecules of bound water, effectively transporting the water against a water gradient . In the ocular fluid, the bound water is released for removal from the eye by the action of N-Acetylhistidine acylase .

Action Environment

The action environment of N-Acetylhistidine is primarily the lens and ocular fluid of the eye . The lens cells and ocular fluid provide the necessary environment for the synthesis, export, hydrolysis, and reuptake of N-Acetylhistidine . The lens/ocular fluid interface is particularly important as it is where the proposed pump mechanism operates .

properties

IUPAC Name

(2S)-2-acetamido-3-(1H-imidazol-5-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N3O3/c1-5(12)11-7(8(13)14)2-6-3-9-4-10-6/h3-4,7H,2H2,1H3,(H,9,10)(H,11,12)(H,13,14)/t7-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBOJOGQFRVVWBH-ZETCQYMHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC(CC1=CN=CN1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N[C@@H](CC1=CN=CN1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001335440
Record name N-Acetyl-L-histidine
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Molecular Weight

197.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name N-Acetylhistidine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0032055
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

N-Acetyl-L-histidine

CAS RN

2497-02-1
Record name N-Acetyl-L-histidine
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Record name N-Acetylhistidine
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Record name N-Acetyl-L-histidine
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Record name N-acetyl-L-histidine
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Record name N-ACETYLHISTIDINE
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Record name N-Acetylhistidine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0032055
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

187 °C
Record name N-Acetylhistidine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0032055
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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